Sevelamer carbonate

Metabolic Acidosis Chronic Kidney Disease Hemodialysis

Select sevelamer carbonate—the reference listed drug (RLD) for non-calcium, non-absorbed phosphate binders—when your research or formulation demands a stable, buffered agent that avoids the metabolic acidosis risk of the hydrochloride salt. As a cross-linked poly(allylamine-co-epichlorohydrin) carbonate, it provides a validated bioequivalence pathway via in vitro phosphate-binding studies and is FDA-approved as the safer, preferred salt form for long-term CKD management.

Molecular Formula C7H14ClNO4
Molecular Weight 211.64 g/mol
CAS No. 845273-93-0
Cat. No. B000599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSevelamer carbonate
CAS845273-93-0
SynonymsCarbonate, Sevelamer
GT335 012
GT335-012
GT335012
Hydrochloride, Sevelamer
RenaGel
sevelamer
sevelamer carbonate
sevelamer hydrochloride
Molecular FormulaC7H14ClNO4
Molecular Weight211.64 g/mol
Structural Identifiers
SMILESC=CCN.C1C(O1)CCl.C(=O)(O)O
InChIInChI=1S/C3H5ClO.C3H7N.CH2O3/c4-1-3-2-5-3;1-2-3-4;2-1(3)4/h3H,1-2H2;2H,1,3-4H2;(H2,2,3,4)
InChIKeyPADGNZFOVSZIKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sevelamer Carbonate Procurement Guide: Understanding the Non-Absorbed Phosphate Binder Landscape (CAS 845273-93-0)


Sevelamer carbonate (CAS 845273-93-0) is a cross-linked, non-absorbed polymeric phosphate binder used clinically to manage hyperphosphatemia in patients with chronic kidney disease (CKD) on dialysis. Chemically, it is an anion exchange resin comprising a poly(allylamine) backbone cross-linked with epichlorohydrin, where the counterion is carbonate, distinguishing it from its predecessor, sevelamer hydrochloride [1]. It functions by binding dietary phosphate in the gastrointestinal tract, preventing its absorption and thereby lowering serum phosphorus levels. Its polymeric nature precludes systemic absorption, a key differentiator from some alternative binders [2]. The compound is primarily procured for pharmaceutical formulation, clinical research, and comparative effectiveness studies.

The Critical Differentiators: Why Sevelamer Carbonate (CAS 845273-93-0) is Not Interchangeable with Other Sevelamer Salts


Sevelamer carbonate is not a simple, interchangeable generic to sevelamer hydrochloride. While both share the same active polymeric backbone for phosphate binding, the counterion—carbonate versus hydrochloride—imparts distinct physicochemical and clinical consequences that preclude direct substitution without consideration of patient-specific risk factors [1]. Key differences include the inherent instability of the hydrochloride salt, which is prone to spontaneous carbonate formation upon exposure to atmospheric CO₂, leading to variable product quality, and the well-documented potential of the hydrochloride form to exacerbate metabolic acidosis in CKD patients [2][3]. Sevelamer carbonate was specifically developed as a buffered alternative to mitigate the acid-loading effects of the hydrochloride salt, making it the preferred agent for patients at risk for or with pre-existing metabolic acidosis [4]. These distinctions are not merely academic; they directly impact long-term patient safety and treatment efficacy, necessitating a clear understanding of which salt form is being procured for research or clinical application.

Quantitative Differentiation of Sevelamer Carbonate (CAS 845273-93-0): A Head-to-Head Evidence Dossier


Superior Metabolic Profile: Sevelamer Carbonate Preserves Serum Bicarbonate vs. Sevelamer Hydrochloride

In a head-to-head clinical crossover study of 79 hemodialysis patients, sevelamer carbonate and sevelamer hydrochloride demonstrated equivalent control of serum phosphorus. However, a crucial and statistically significant difference was observed in serum bicarbonate levels. Treatment with sevelamer carbonate led to an increase in serum bicarbonate, whereas the hydrochloride salt is known to contribute to metabolic acidosis [1]. This confirms the rationale for sevelamer carbonate's development as a buffered form that mitigates the acid-loading side effect inherent to the hydrochloride form [2].

Metabolic Acidosis Chronic Kidney Disease Hemodialysis

In Vitro Phosphate Binding Kinetics: Equivalence with Sevelamer Hydrochloride Confirmed

An in vitro study systematically evaluating the phosphate binding efficacy of sevelamer carbonate and sevelamer hydrochloride drug products found that their binding profiles were similar. Critically, the 90% confidence interval for the k2 ratio (sevelamer carbonate vs. sevelamer hydrochloride), which represents the binding affinity, fell well within the standard bioequivalence range of 80% to 125% under all tested pH conditions [1]. This provides quantitative assurance that the substitution of the counterion from chloride to carbonate does not impair the core function of phosphate sequestration.

Phosphate Binding Bioequivalence In Vitro Assay

Reduced Progression of Vascular Calcification vs. Calcium-Based Phosphate Binders

In the Treat-to-Goal (TTG) trial, 200 hemodialysis patients were randomized to receive either sevelamer (either salt) or a calcium-based phosphate binder. At one year, both treatments provided equivalent control of serum phosphate levels (5.1 ± 1.2 vs. 5.1 ± 1.4 mg/dL). However, the median percentage change in coronary artery calcium (CAC) score from baseline was significantly lower with sevelamer. At 26 weeks, the increase was 0% for sevelamer compared to 14% for calcium binders (P = 0.002), and at 52 weeks, the increase was 6% for sevelamer compared to 25% for calcium binders (P = 0.04) [1]. The RIND trial further supported this finding, showing more rapid increases in CAC scores in patients treated with calcium-based binders (P = 0.01 at 18 months) [2].

Vascular Calcification Cardiovascular Outcomes Calcium-Free Binder

Superior Long-Term Renal and Cardiovascular Outcomes vs. Calcium-Based Binders in Real-World Setting

A large-scale, retrospective, propensity-score matched real-world study (REVEAL) analyzed long-term outcomes in over 4,700 patients with non-dialysis-dependent CKD treated with either sevelamer or calcium-containing phosphate binders (CPBs). Over 3 years, patients on sevelamer had a significantly lower incidence of initiating renal replacement therapy (RRT) (65.0% vs. 70.3%; HR 0.84, 95% CI 0.79–0.91, P < 0.0001) and a lower incidence of major adverse cardiovascular events (MACE) (44.9% vs. 50.7%; HR 0.91, 95% CI 0.84–0.99, P = 0.0249) compared to those on CPBs [1].

Real-World Evidence Long-Term Outcomes End-Stage Renal Disease

Lower Serum Cholesterol Levels vs. Iron-Based Phosphate Binder Ferric Citrate

In a 52-week, open-label, phase 3 randomized controlled trial comparing ferric citrate to an active control arm consisting of sevelamer carbonate and/or calcium acetate, a prespecified analysis revealed a differential effect on lipid profiles. Total and low-density lipoprotein (LDL) cholesterol levels were lower in participants receiving sevelamer than in those receiving ferric citrate or calcium acetate [1]. This effect is attributed to the well-characterized bile acid-binding properties of sevelamer, which are not shared by iron- or calcium-based binders [2].

Lipid Profile Pleiotropic Effects Cardiovascular Risk

Faster Dissolution and Lower CO2 Production vs. Lanthanum Carbonate In Vitro

An in vitro study comparing the effects of sevelamer hydrochloride (SH), sevelamer carbonate (SC), and lanthanum carbonate (LC) on the gastric microenvironment found significant differences in dissolution time and gas production. Sevelamer carbonate dissolved significantly faster than lanthanum carbonate (12 ± 0.6 min vs. 58 ± 2.4 min, P < 0.001). Furthermore, the volume of CO₂ released in solution was significantly lower for SC (33.9 ± 6.2) compared to LC (53.2 ± 7.8; P < 0.001). Notably, sevelamer carbonate also exhibited the highest chelation power, binding 4.00 × 10⁻⁹ mol/L of phosphoric acid [1].

Gastric Tolerability In Vitro Dissolution Drug Comparison

Recommended Procurement and Research Applications for Sevelamer Carbonate (CAS 845273-93-0)


Development of Generic Phosphate Binder Formulations

Sevelamer carbonate is the preferred reference listed drug (RLD) for developing generic versions of non-calcium, non-absorbed phosphate binders. The quantitative in vitro binding equivalence data (k2 ratio 90% CI within 80-125%) with sevelamer hydrochloride provides a validated, FDA-aligned pathway for demonstrating bioequivalence and securing biowaivers for new solid oral dosage forms [1]. Its improved stability profile over the hydrochloride salt is a critical factor for formulation scientists seeking to ensure consistent product quality and shelf-life.

Clinical Studies Focused on Cardiovascular and Metabolic Outcomes in CKD

Given the robust real-world and clinical trial evidence linking its use to slower progression of vascular calcification (TTG trial, RIND trial) [1][2] and improved long-term renal and cardiovascular outcomes (REVEAL study) [3], sevelamer carbonate is the agent of choice for interventional studies investigating the mitigation of cardiovascular risk in chronic kidney disease. Its ability to preserve serum bicarbonate makes it particularly suitable for studies involving patient populations with metabolic acidosis.

Comparative Effectiveness Research on Phosphate Binder Tolerability

In vitro data demonstrating sevelamer carbonate's faster dissolution (12 vs. 58 minutes) and lower CO₂ production (33.9 vs. 53.2 units) compared to lanthanum carbonate [1] provide a strong foundation for designing head-to-head clinical trials focused on gastrointestinal tolerability and patient adherence. Procuring sevelamer carbonate for such studies allows researchers to test the hypothesis that these physicochemical advantages translate into improved real-world patient outcomes and reduced therapy discontinuation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sevelamer carbonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.